molecular formula C12H18N2S B3010390 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea CAS No. 819818-85-4

1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea

Cat. No. B3010390
CAS RN: 819818-85-4
M. Wt: 222.35
InChI Key: LASXURNQCZLTLK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a type of thiourea, which is an organosulfur compound. Thioureas are known for their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties . They have been the subject of extensive study in coordination chemistry .


Synthesis Analysis

Thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, can be synthesized through various organic transformations into other demanding scaffolds . This makes them an attractive strategy for synthetic chemists to access heterocyclic cores . The reaction mechanism can be understood via the nucleophilic addition of an amino group on the intermediate to give a compound which undergoes heterocyclization in two different routes to yield the final product .


Molecular Structure Analysis

The general structure of thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, is shown in various sources . The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .


Chemical Reactions Analysis

Thioureas react with alkyl halides and give isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .


Physical And Chemical Properties Analysis

Thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are known to be solid at room temperature . They are soluble in water . They have been the subject of extensive study in coordination chemistry , and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .

Scientific Research Applications

Coordination Chemistry and Transition Metal Complexes

ETPTU’s unique structure allows it to serve as a flexible ligand in coordination chemistry. Key points include:

Material Sciences and Molecular Recognition

ETPTU’s versatility extends beyond coordination chemistry:

Agriculture and Environmental Applications

ETPTU’s properties have implications beyond the lab:

Mechanism of Action

Target of Action

1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a complex molecule that interacts with various targets. It’s known that thiourea derivatives have been the subject of extensive study in coordination chemistry , indicating that they may interact with metal ions in biological systems.

Mode of Action

The mode of action of 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea involves its interaction with its targets. The compound’s thiourea group can act as a ligand, binding to metal ions through its sulfur and nitrogen atoms . This interaction can lead to changes in the biochemical properties of the target, potentially altering its function .

Result of Action

Thiourea derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antitumor, antiviral, antimicrobial, and antiparasitic activities . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature could influence the compound’s stability and activity .

Safety and Hazards

Thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are classified as flammable solids, skin irritants, eye irritants, and may cause respiratory irritation . They should be handled with care, using protective gloves, eye protection, and face protection . They should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Thioureas have received remarkable attention from researchers due to their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . Therefore, the future directions of research on thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are expected to continue in these areas.

properties

IUPAC Name

1-ethyl-3-(2,4,6-trimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-5-13-12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASXURNQCZLTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea

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